molecular formula C12H9F3N2 B14141010 3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine CAS No. 163563-03-9

3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine

Cat. No.: B14141010
CAS No.: 163563-03-9
M. Wt: 238.21 g/mol
InChI Key: DIBZSOPQHNUCJC-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and catalysts can be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine is unique due to its specific combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block in various applications .

Properties

CAS No.

163563-03-9

Molecular Formula

C12H9F3N2

Molecular Weight

238.21 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]pyridin-2-amine

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-17-11(10)16/h1-7H,(H2,16,17)

InChI Key

DIBZSOPQHNUCJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CC=C2)N

Origin of Product

United States

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